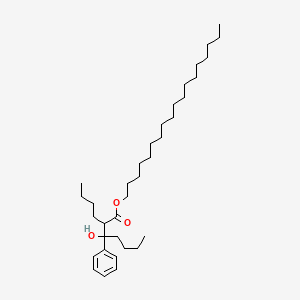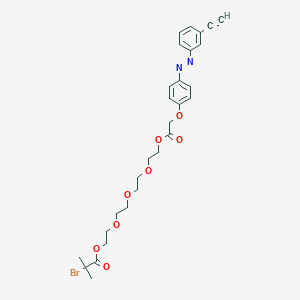
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an ethynylphenyl diazenyl group, a phenoxy group, and a bromo-methylpropanoate moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate typically involves multiple steps:
Formation of the Ethynylphenyl Diazenyl Intermediate: This step involves the diazotization of 3-ethynylaniline followed by coupling with a phenol derivative under acidic conditions.
Etherification: The intermediate is then subjected to etherification with a suitable halogenated ether to form the phenoxy linkage.
Esterification: The final step involves esterification with 2-bromo-2-methylpropanoic acid under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromo group can be substituted with nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used to study the effects of diazenyl and ethynyl groups on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine
In medicine, the compound’s potential as a therapeutic agent can be explored. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl and diazenyl groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-chloro-2-methylpropanoate
- (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-iodo-2-methylpropanoate
Uniqueness
The uniqueness of (E)-14-(4-((3-Ethynylphenyl)diazenyl)phenoxy)-13-oxo-3,6,9,12-tetraoxatetradecyl 2-bromo-2-methylpropanoate lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The presence of the bromo group, in particular, may influence its reactivity in substitution reactions and its interaction with biological targets.
Propiedades
Fórmula molecular |
C28H33BrN2O8 |
|---|---|
Peso molecular |
605.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[4-[(3-ethynylphenyl)diazenyl]phenoxy]acetyl]oxyethoxy]ethoxy]ethoxy]ethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C28H33BrN2O8/c1-4-22-6-5-7-24(20-22)31-30-23-8-10-25(11-9-23)39-21-26(32)37-18-16-35-14-12-34-13-15-36-17-19-38-27(33)28(2,3)29/h1,5-11,20H,12-19,21H2,2-3H3 |
Clave InChI |
LVQKJLKHQKSNMA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCOCCOCCOCCOC(=O)COC1=CC=C(C=C1)N=NC2=CC=CC(=C2)C#C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


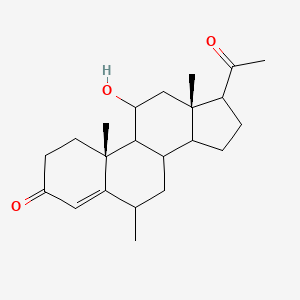
![4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]pyridine](/img/structure/B14789405.png)
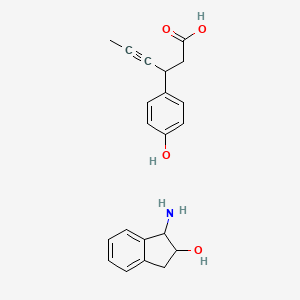
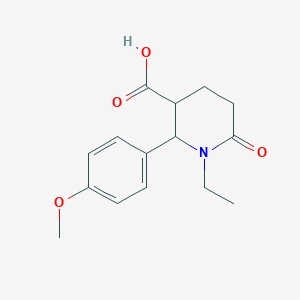
![3-[[[1-(2-Carboxy-4-phenylbutyl)cyclopentyl]carbonyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid](/img/structure/B14789440.png)
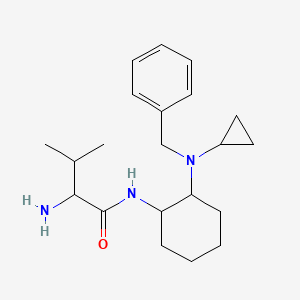
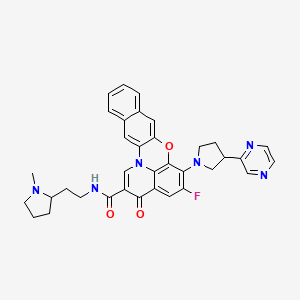
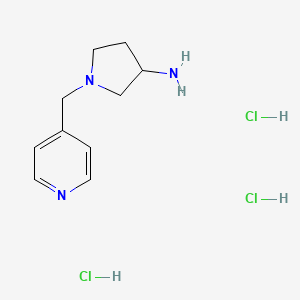
![3-[3-Chloro-2-fluoro-6-(tetrazol-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14789453.png)
![(10R,13S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14789459.png)
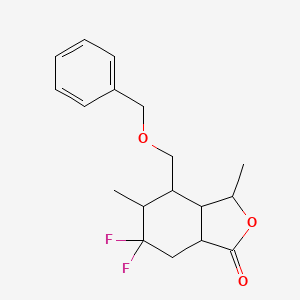
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)
